molecular formula C12H14BrN B13196313 7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

Cat. No.: B13196313
M. Wt: 252.15 g/mol
InChI Key: IHDAYZIVLGXAPE-UHFFFAOYSA-N
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Description

7’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a chemical compound with the molecular formula C12H14BrN and a molecular weight of 252.15 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a bromine atom attached to the indole ring. The spirocyclic framework is a common motif in many bioactive molecules, making this compound of significant interest in various fields of research.

Preparation Methods

The synthesis of 7’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the following steps:

Chemical Reactions Analysis

7’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with molecular targets in biological systems. The bromine atom and spirocyclic structure allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

7’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] can be compared with other spirocyclic compounds such as:

The uniqueness of 7’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] lies in its specific bromine substitution and the cyclopentane ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

7-bromospiro[1,2-dihydroindole-3,1'-cyclopentane]

InChI

InChI=1S/C12H14BrN/c13-10-5-3-4-9-11(10)14-8-12(9)6-1-2-7-12/h3-5,14H,1-2,6-8H2

InChI Key

IHDAYZIVLGXAPE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNC3=C2C=CC=C3Br

Origin of Product

United States

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